1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone]
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Overview
Description
1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone] is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors could be potential targets of this compound.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets to modulate these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways
Pharmacokinetics
It is known that the morpholine moiety, which is part of this compound, is often used to improve the hydrophilic-lipophilic balance, metabolic stability, potency, and pharmacokinetic properties of drugs . Therefore, it can be inferred that the presence of the morpholine moiety in this compound may enhance its ADME (Absorption, Distribution, Metabolism, and Excretion) properties and bioavailability.
Result of Action
Indole derivatives are known to have diverse biological activities , suggesting that this compound may have a wide range of molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone] typically involves a multi-step process. The initial step often includes the formation of the indole-2,3-dione core, which can be achieved through various synthetic routes. One common method involves the cyclization of o-nitrophenylhydrazones with appropriate reagents under controlled conditions.
The next step involves the introduction of the morpholinomethyl group. This can be accomplished through a Mannich reaction, where the indole-2,3-dione is reacted with formaldehyde and morpholine under acidic conditions to yield the desired product.
Finally, the N-(4-chlorophenyl)hydrazone moiety is introduced through a condensation reaction between the morpholinomethyl-indole-2,3-dione and 4-chlorophenylhydrazine. This reaction is typically carried out in the presence of a suitable catalyst and under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.
Chemical Reactions Analysis
Types of Reactions
1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone] can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, which may exhibit different biological activities.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with potentially altered pharmacological properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the compound, modifying its chemical and biological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed under anhydrous conditions.
Substitution: Various electrophiles or nucleophiles can be used in substitution reactions, often in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives. Substitution reactions can result in a wide range of functionalized compounds with diverse properties.
Scientific Research Applications
1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone] has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound’s potential therapeutic applications are of significant interest. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
1-(morpholinomethyl)-1H-indole-2,3-dione: This compound shares the indole-2,3-dione core but lacks the N-(4-chlorophenyl)hydrazone moiety.
1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone]: This compound contains the N-(4-chlorophenyl)hydrazone moiety but lacks the morpholinomethyl group.
1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(phenyl)hydrazone]: This compound is similar but has a phenyl group instead of a 4-chlorophenyl group.
Uniqueness
1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone] is unique due to the presence of both the morpholinomethyl and N-(4-chlorophenyl)hydrazone moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and interact with multiple molecular targets further enhances its potential as a versatile research tool.
Properties
IUPAC Name |
3-[(4-chlorophenyl)diazenyl]-1-(morpholin-4-ylmethyl)indol-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O2/c20-14-5-7-15(8-6-14)21-22-18-16-3-1-2-4-17(16)24(19(18)25)13-23-9-11-26-12-10-23/h1-8,25H,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLHPFRWEKHJBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CN2C3=CC=CC=C3C(=C2O)N=NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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